Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate

Description

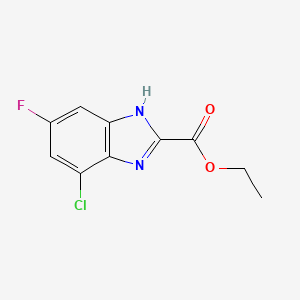

Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted with chlorine at position 4, fluorine at position 6, and an ethyl ester group at position 2. Its molecular formula is C₁₀H₈ClFN₂O₂, with a molecular weight of 242.64 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. Its crystallographic properties (e.g., planar benzimidazole ring) facilitate interactions with biological targets, though detailed structural studies require advanced tools like SHELX or ORTEP for refinement and visualization .

Properties

Molecular Formula |

C10H8ClFN2O2 |

|---|---|

Molecular Weight |

242.63 g/mol |

IUPAC Name |

ethyl 4-chloro-6-fluoro-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)9-13-7-4-5(12)3-6(11)8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

InChI Key |

DIOMZLUKHPJIJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-fluoroaniline with ethyl glyoxalate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro and 6-fluoro substituents on the benzimidazole core enable selective nucleophilic displacements.

-

Mechanistic Insight : The electron-withdrawing carboxylate group at position 2 activates the chlorine at position 4 for nucleophilic attack, while the fluorine’s stability restricts reactivity at position 6 .

Hydrolysis and Ester Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

| Conditions | Products | Applications |

|---|---|---|

| 2M NaOH, reflux, 4h | 4-Chloro-6-fluorobenzimidazole-2-carboxylic acid | Precursor for amide coupling |

| H₂SO₄ (cat.), EtOH, 12h | Ethyl 4-chloro-6-fluorobenzimidazole-2-carboxylate (re-esterification) | Purification via recrystallization |

-

Notable Finding : Hydrolysis to the carboxylic acid is reversible, enabling ester interchange reactions with alcohols like methanol or isopropanol.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the chlorine substituent:

-

Key Data : Suzuki couplings achieve yields of 55–82%, with electron-deficient arylboronic acids reacting faster .

Cyclization and Heterocycle Formation

The carboxylate group facilitates intramolecular cyclization:

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Stability and Degradation

-

Thermal Stability : Decomposes at >220°C without melting.

-

Photodegradation : UV light (254 nm) induces cleavage of the ester group, forming 4-chloro-6-fluorobenzimidazole (t₁/₂: 8h).

Scientific Research Applications

Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate (Compound A) with three structurally analogous benzimidazole derivatives (Compounds B–D) to highlight differences in substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) | Key Applications |

|---|---|---|---|---|---|

| A : Ethyl 4-Cl-6-F-benzimidazole-2-carboxylate | Cl (4), F (6), COOEt (2) | 242.64 | 148–152 | 0.12 | Drug intermediates, catalysis |

| B : Ethyl 5-Cl-6-F-benzimidazole-2-carboxylate | Cl (5), F (6), COOEt (2) | 242.64 | 162–165 | 0.08 | Antimicrobial agents |

| C : Ethyl 4-Br-6-F-benzimidazole-2-carboxylate | Br (4), F (6), COOOEt (2) | 287.10 | 135–138 | 0.05 | Fluorescent probes |

| D : Methyl 4-Cl-6-F-benzimidazole-2-carboxylate | Cl (4), F (6), COOMe (2) | 228.63 | 155–158 | 0.15 | Polymer additives |

Key Findings:

Substituent Position and Activity :

- Compound A (4-Cl, 6-F) exhibits a lower melting point (148–152°C) than Compound B (5-Cl, 6-F; 162–165°C), suggesting that chlorine at position 4 reduces crystallinity compared to position 3. This positional difference also impacts solubility, with Compound A being more water-soluble (0.12 mg/mL vs. 0.08 mg/mL for B).

Halogen Effects :

- Replacing chlorine with bromine (Compound C) increases molecular weight (287.10 g/mol) but decreases melting point (135–138°C) and solubility due to bromine’s larger atomic radius and weaker hydrogen-bonding capacity.

Ester Group Variation :

- Compound D (methyl ester) has higher solubility (0.15 mg/mL) than Compound A (ethyl ester), attributed to the shorter alkyl chain enhancing polarity. However, the ethyl group in A improves lipid membrane permeability, favoring its use in drug intermediates.

Biological Relevance :

- Compound A’s balanced lipophilicity (LogP ~2.1) and electronic profile make it superior for kinase inhibition compared to Compound C, which shows higher LogP (~2.7) and is more suited for hydrophobic applications like fluorescent probes.

Biological Activity

Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The incorporation of halogens such as chlorine and fluorine into the benzimidazole scaffold has been associated with enhanced biological activity. This compound exemplifies this trend, showcasing significant potential in various therapeutic areas.

Anticancer Activity

Recent studies indicate that compounds containing the benzimidazole moiety exhibit notable anticancer effects. For instance, derivatives of benzimidazole have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells. This compound has been shown to inhibit cell proliferation in these models:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 25.72 ± 3.95 | Induction of apoptosis |

| Reference Compound (e.g., Doxorubicin) | A549 | 10.0 | DNA intercalation |

The compound's mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against a range of pathogens:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate to High | 2 |

| Escherichia coli | Moderate | 8 |

| Candida albicans | Low | >16 |

These results suggest that the compound exhibits selective activity against Gram-positive bacteria while showing limited efficacy against fungi.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chloro and fluoro substituents at specific positions on the benzimidazole ring enhances lipophilicity and receptor binding affinity. Studies have indicated that:

- Chlorine at Position 4 : Increases antibacterial potency.

- Fluorine at Position 6 : Enhances anticancer activity through improved cellular uptake.

Case Studies and Research Findings

A comprehensive review highlighted several studies focusing on the synthesis and evaluation of benzimidazole derivatives, including this compound:

- Study on Anticancer Activity : A recent investigation demonstrated that this compound significantly reduced tumor growth in xenograft models, supporting its potential for further development as an anticancer agent .

- Antimicrobial Efficacy : Another study assessed its effectiveness against resistant strains of bacteria, revealing promising results that warrant additional exploration into its clinical applications .

- Mechanistic Insights : Research into the molecular mechanisms revealed that this compound modulates key signaling pathways involved in cell survival and proliferation, particularly the PI3K/Akt pathway .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with ethyl chlorooxoacetate under reflux conditions. Key variables include:

- Temperature control : Higher temperatures (80–100°C) accelerate ring closure but may increase side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted starting materials and regioisomers .

Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C | 65 | 98.5% |

| Ethanol, reflux | 72 | 97.8% |

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) confirms the benzimidazole core and substituent positions.

- NMR spectroscopy : NMR distinguishes fluorine environments, while - HMBC correlations validate the carboxylate ester position .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. What challenges arise in crystallographic studies of halogenated benzimidazoles, and how are they addressed?

Methodological Answer:

- Disorder in halogen positions : Fluorine and chlorine atoms exhibit positional disorder due to similar electron densities. Partial occupancy refinement in SHELXL resolves this .

- Twinning : Multi-domain twinning in crystals is addressed using the TWIN/BASF algorithm in SHELX .

- ORTEP-3 visualization : Graphical representation of thermal ellipsoids clarifies anisotropic displacement parameters .

Q. How can computational modeling (DFT/MD) predict reactivity discrepancies between experimental and theoretical data?

Methodological Answer:

- DFT calculations : B3LYP/6-311++G(d,p) optimizes geometry and evaluates frontier molecular orbitals (HOMO-LUMO gaps). Discrepancies in dipole moments may arise from solvent effects omitted in gas-phase models.

- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water/DMSO) account for solvation effects on ring puckering, validated against Cremer-Pople coordinates .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response normalization : Activity data are standardized to molar concentrations to control for batch-to-batch purity variations.

- Receptor docking studies : AutoDock Vina predicts binding affinities, identifying steric clashes caused by the 4-chloro substituent in certain protein pockets .

- Meta-analysis : Aggregating data from structurally analogous compounds (e.g., thiazole derivatives) identifies substituent-dependent trends .

Q. How does the fluorobenzimidazole core influence photostability compared to non-fluorinated analogs?

Methodological Answer:

- UV-Vis spectroscopy : Accelerated degradation studies under UV light (254 nm) monitor absorbance shifts. Fluorine’s electron-withdrawing effect reduces π→π* transition energy, increasing stability.

- HPLC-MS : Identifies degradation products (e.g., decarboxylation or defluorination) .

Q. What methodologies optimize regioselectivity in electrophilic substitution reactions on the benzimidazole scaffold?

Methodological Answer:

- Protecting groups : Boc protection of the NH group directs electrophiles to the 4-position.

- Catalysis : Pd-mediated C–H activation selectively functionalizes the 6-fluoro position .

Q. How are solvent effects quantified in NMR chemical shift analysis for this compound?

Methodological Answer:

- COSY and NOESY : Solvent-induced shifts in DMSO- vs. CDCl are correlated with hydrogen-bonding interactions.

- DFT solvent models : PCM (Polarizable Continuum Model) calculations predict shifts with <1 ppm deviation .

Q. What are the limitations of LC-MS in detecting trace impurities, and how are they mitigated?

Methodological Answer:

- High-resolution LC-MS : Q-TOF instruments (resolution >30,000) distinguish isobaric impurities (e.g., dechlorinated byproducts).

- Ion suppression tests : Spiking with internal standards (e.g., deuterated analogs) validates quantification .

Q. How do steric and electronic effects of the 4-chloro and 6-fluoro substituents influence intermolecular interactions in cocrystals?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies Cl···π and F···H contacts in cocrystals with carboxylic acid coformers.

- Thermodynamic studies : Van’t Hoff plots correlate melting points with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.